N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea, also known as BDMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMU is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its catalytic activity. This leads to a decrease in the production of cGMP, which in turn leads to an increase in vascular tone. N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been shown to be a competitive inhibitor of sGC, with a Ki value of 4.6 nM.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea are primarily related to its inhibition of sGC activity. N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been shown to increase vascular tone and blood pressure in animal models, which is consistent with its inhibitory effect on sGC. N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has also been shown to inhibit platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the prevention of thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea is its high potency and selectivity for sGC. This makes it a valuable tool for studying the role of sGC in various physiological processes. However, one of the limitations of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been shown to have some off-target effects on other enzymes such as phosphodiesterases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea. One area of interest is the development of more potent and selective sGC inhibitors based on the structure of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea. Another area of interest is the investigation of the role of sGC in other physiological processes such as inflammation and oxidative stress. Additionally, the potential therapeutic applications of sGC inhibitors such as N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea in cardiovascular and thrombotic diseases warrant further investigation.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea involves the reaction of 4-morpholinylurea with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acyl substitution mechanism and yields N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea as a white solid with a melting point of 216-218°C. The purity of N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been extensively studied for its potential applications in scientific research. One of the major areas of research is the role of sGC in cardiovascular diseases. sGC is a key enzyme that regulates the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in the relaxation of vascular smooth muscle and the regulation of blood pressure. N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea has been shown to inhibit sGC activity in vitro and in vivo, leading to a decrease in cGMP levels and an increase in vascular tone. This makes N-1,3-benzodioxol-5-yl-N'-4-morpholinylurea a valuable tool for studying the role of sGC in cardiovascular diseases such as hypertension and heart failure.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-12(14-15-3-5-17-6-4-15)13-9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBGLJFEOEZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-morpholin-4-ylurea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.